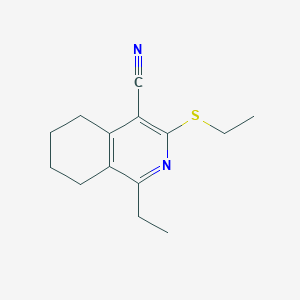
1-(7-chloro-2,3-dimethyl-1H-indol-1-yl)-3-(cyclohexylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a chloro-substituted indole ring, a cyclohexylamino group, and a propanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Chlorination: The indole ring is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the 7-position.
Alkylation: The chlorinated indole is alkylated with 2-bromo-3-(cyclohexylamino)propan-1-ol in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chloro substituent, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium amide in liquid ammonia.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol has several scientific research applications, including:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Biological Studies: The compound can be used to study the biological activity of indole derivatives and their interactions with biological targets.
Chemical Biology: It can serve as a probe to investigate the mechanisms of action of indole-based compounds in biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of other complex organic molecules.
Wirkmechanismus
The mechanism of action of 1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The chloro-substituted indole ring may interact with hydrophobic pockets in the target protein, while the cyclohexylamino group can form hydrogen bonds or electrostatic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-1-ol: Similar structure but with a different position of the hydroxyl group.
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)butan-2-ol: Similar structure but with an additional carbon in the propanol chain.
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-one: Similar structure but with a ketone group instead of a hydroxyl group.
Uniqueness
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol is unique due to the specific combination of the chloro-substituted indole ring and the cyclohexylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C19H27ClN2O |
|---|---|
Molekulargewicht |
334.9 g/mol |
IUPAC-Name |
1-(7-chloro-2,3-dimethylindol-1-yl)-3-(cyclohexylamino)propan-2-ol |
InChI |
InChI=1S/C19H27ClN2O/c1-13-14(2)22(19-17(13)9-6-10-18(19)20)12-16(23)11-21-15-7-4-3-5-8-15/h6,9-10,15-16,21,23H,3-5,7-8,11-12H2,1-2H3 |
InChI-Schlüssel |
PXXYMIAEVQQRMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=C1C=CC=C2Cl)CC(CNC3CCCCC3)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


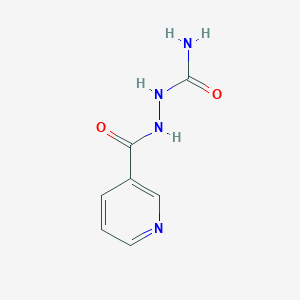
![2-(4-{[(4-Nitrophenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B12459519.png)
![4-(furan-2-yl)-N'-[4-(morpholin-4-yl)-4-oxobutanoyl]benzohydrazide](/img/structure/B12459526.png)
![4-nitrobenzyl N-[(4-chlorophenyl)carbonyl]valinate](/img/structure/B12459527.png)

![1-{3-[(Furan-2-ylmethyl)sulfanyl]-4-nitrophenyl}piperazine](/img/structure/B12459546.png)
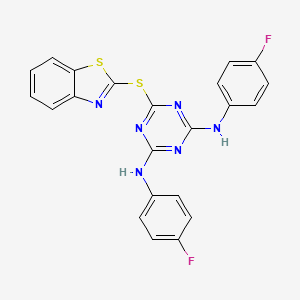

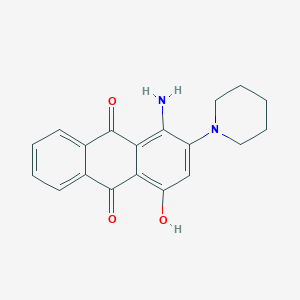
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B12459559.png)
![4-(16,18-Dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)phenyl furan-2-carboxylate (non-preferred name)](/img/structure/B12459564.png)
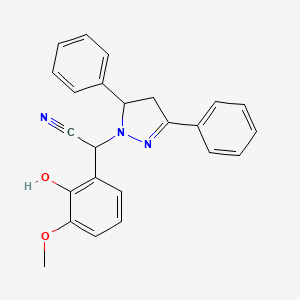
![5-chloro-1-(4-chlorobenzyl)-3-hydroxy-3-{2-oxo-2-[4-(propan-2-yl)phenyl]ethyl}-1,3-dihydro-2H-indol-2-one](/img/structure/B12459582.png)
